2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester
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Overview
Description
2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester, also known as picrinine, is a natural alkaloid compound. It is primarily found in the leaves and roots of certain plants, such as the duckfoot tree. This compound is known for its diverse pharmacological activities, including sedative, analgesic, antibacterial, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester can be achieved through traditional extraction methods and modern chemical synthesis. Traditional extraction involves solvent extraction from the leaves or roots of the duckfoot tree, followed by distillation and crystallization to purify the compound . Modern chemical synthesis involves a series of chemical reactions to produce the compound from simpler starting materials .
Industrial Production Methods: In an industrial setting, the compound can be produced by crushing the leaves of the duckfoot tree into particles, extracting with a sulfuric acid solution, and then purifying through ultrafiltration and crystallization processes . The final product is obtained as a white crystalline solid with a purity of approximately 90.5% .
Chemical Reactions Analysis
Types of Reactions: 2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of natural alkaloids and their synthetic analogs.
Biology: The compound’s antibacterial and antiviral properties make it a subject of interest in microbiological research.
Mechanism of Action
The mechanism of action of 2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors in the central nervous system, leading to sedative and analgesic effects. Additionally, its antibacterial and antiviral activities are attributed to its ability to disrupt the cell membranes of pathogens and inhibit their replication .
Comparison with Similar Compounds
Picrinine: Another natural alkaloid with similar pharmacological properties.
Vincaridine: A related compound with comparable biological activities.
Deacetyl-deformopicraline: Shares structural similarities and pharmacological effects.
Uniqueness: 2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester is unique due to its specific combination of pharmacological activities and its natural occurrence in the duckfoot tree. Its diverse range of effects and potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-11-10-22-15-8-12(11)17(18(23)24-2)19-9-16(22)25-20(15,19)21-14-7-5-4-6-13(14)19/h3-7,12,15-17,21H,8-10H2,1-2H3/b11-3-/t12-,15-,16-,17?,19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXYPHKGNUGUFG-ISOAOPOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4684-32-6 |
Source
|
Record name | Picrinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4684-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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